molecular formula C20H15FN2O5 B14127555 Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate

Ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate

Cat. No.: B14127555
M. Wt: 382.3 g/mol
InChI Key: HFLMFVHCOROYHA-UHFFFAOYSA-N
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Description

Ethyl 2-[5-(4-fluorophenyl)-4,6-dioxo-8-oxa-3,5-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetate is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[5-(4-fluorophenyl)-4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetate typically involves multiple steps. One common approach starts with the preparation of intermediate compounds through a series of reactions, including nitration, reduction, and cyclization. For instance, the synthesis may begin with the nitration of a fluorophenyl compound, followed by reduction to form an amine. Subsequent steps involve cyclization and esterification to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[5-(4-fluorophenyl)-4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions, such as:

    Oxidation: Acidic or basic conditions, often at elevated temperatures.

    Reduction: Anhydrous conditions to prevent side reactions.

    Substitution: Polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[5-(4-fluorophenyl)-4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as enhanced thermal stability or electronic characteristics.

    Biological Research: Researchers investigate its effects on various biological pathways and its potential as a tool for studying enzyme mechanisms.

Mechanism of Action

The mechanism of action of ethyl 2-[5-(4-fluorophenyl)-4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in cellular processes, such as signal transduction or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-fluorophenyl)acetate: A simpler analog with similar functional groups but lacking the tricyclic structure.

    4-Fluoroethylphenidate: Another compound with a fluorophenyl group, used for different applications.

Uniqueness

Ethyl 2-[5-(4-fluorophenyl)-4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetate stands out due to its complex tricyclic structure, which imparts unique chemical and physical properties. This makes it particularly valuable for specialized applications in research and industry .

Properties

Molecular Formula

C20H15FN2O5

Molecular Weight

382.3 g/mol

IUPAC Name

ethyl 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate

InChI

InChI=1S/C20H15FN2O5/c1-2-27-16(24)11-22-17-14-5-3-4-6-15(14)28-18(17)19(25)23(20(22)26)13-9-7-12(21)8-10-13/h3-10H,2,11H2,1H3

InChI Key

HFLMFVHCOROYHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)F)OC4=CC=CC=C42

Origin of Product

United States

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